Z-Ala-asp-OH

Overview

Description

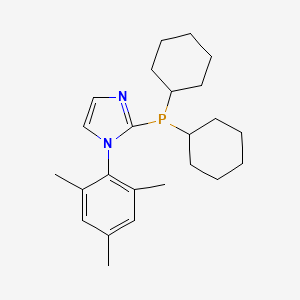

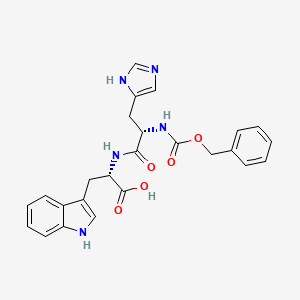

“Z-Ala-asp-OH” is a compound that belongs to the class of organic compounds known as hybrid peptides . The compound is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid . It has an empirical formula of C14H18N2O5 and a molecular weight of 294.30 .

Synthesis Analysis

The synthesis of “Z-Ala-asp-OH” involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of “Z-Ala-asp-OH” can be analyzed using tools like PepDraw and ChemSpider . These tools provide information about the primary structure of the peptide and calculate theoretical peptide properties .

Chemical Reactions Analysis

The chemical reactions involving “Z-Ala-asp-OH” can be analyzed using various resources. For instance, a study discusses the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Ala-asp-OH” can be analyzed using resources like ChemSpider . The compound has a molecular formula of C11H13NO4, an average mass of 223.225 Da, and a monoisotopic mass of 223.084457 Da .

Scientific Research Applications

1. Enzymatic Synthesis of Sweetener Precursors

Z-Ala-Asp-OH plays a role in the enzymatic synthesis of sweetener precursors. Xing, Tian, and Ye (2009) investigated the synthesis of precursors for two sweeteners, P-Asp-Xaa-OR (P=Z or For, Xaa-OR=Phe-OMe or Ala-OcHex), utilizing enzymes in organic solvents. Their study found that the protecting group Z (as in Z-Asp-OH) is more effective than For for these syntheses, highlighting the relevance of Z-Ala-Asp-OH in producing sweeteners (Xing, Tian, & Ye, 2009).

2. Reduction of Myocardial Reperfusion Injury

Research by Yaoita, Ogawa, Maehara, and Maruyama (1998) found that Z-Val-Ala-Asp(OMe)-CH2F, a tripeptide inhibitor of caspase enzymes, reduces myocardial reperfusion injury in vivo by lessening cardiomyocyte apoptosis within the ischemic area. This indicates the potential therapeutic application of Z-Ala-Asp-OH derivatives in cardiac care (Yaoita, Ogawa, Maehara, & Maruyama, 1998).

3. Biocatalysis in Peptide Chemistry

In a study focused on green technologies for producing compounds for the food industry, Ungaro et al. (2015) synthesized the bitter-taste dipeptide Ala-Phe starting from Z-Ala-OH. This study showcases the application of Z-Ala-Asp-OH in the field of peptide chemistry, particularly in the context of sustainable and clean production methods (Ungaro et al., 2015).

4. Study of Uremic Toxins

Abiko, Kumikawa, Dazai, Takahashi, Ishizaki, and Sekino (1978) researched uremic toxins and found that analogs of H-Asp(Gly)-OH, where Z-β-aspartyl was used, showed inhibition activity on PHA-induced lymphocyte transformation. This suggests a potential application of Z-Ala-Asp-OH in studying and potentially treating conditions related to uremic toxins (Abiko et al., 1978).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7/c1-9(13(20)17-11(14(21)22)7-12(18)19)16-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,23)(H,17,20)(H,18,19)(H,21,22)/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMLEJZWLPVYOC-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-asp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)